molecular formula C11H15F2N3 B1476631 6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine CAS No. 1994470-26-6

6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1476631
CAS No.: 1994470-26-6
M. Wt: 227.25 g/mol
InChI Key: LXJCUXYWNPLSLL-UHFFFAOYSA-N
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Description

The compound “6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine” is a complex organic molecule. While there is limited information available specifically on this compound, it is related to a class of compounds that have been studied for their anti-tubercular activity . These compounds, which include a piperidine nucleus, have been found to exhibit significant activity against Mycobacterium tuberculosis .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Recent studies have highlighted the significance of certain compounds, including those resembling the structure of 6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine, in the development of recyclable copper catalyst systems for C-N bond forming cross-coupling reactions. These reactions are crucial in organic synthesis, involving aromatic, heterocyclic, and aliphatic amines as coupling partners with aryl halides and arylboronic acids. The research emphasizes the optimization of catalysts, which is vital for enhancing reactivity and developing commercially viable processes in organic synthesis (Kantam et al., 2013).

Environmental Remediation

In environmental science, compounds with functional groups similar to this compound have been identified as efficient sorbents for removing harmful substances from water. A particular focus has been on amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from municipal water sources. These studies have revealed the mechanisms of PFAS interaction with aminated sorbents, providing insights into designing next-generation materials for environmental remediation (Ateia et al., 2019).

Potential in Drug Synthesis

Research into the synthesis of N-heterocycles via sulfinimines has demonstrated the crucial role of chiral sulfinamides, highlighting the broad applicability of structures related to this compound. These methodologies offer pathways to a diverse array of piperidines, pyrrolidines, and azetidines, which are common frameworks in natural products and therapeutic compounds. Such advancements underscore the potential for developing novel pharmaceuticals through targeted synthesis strategies (Philip et al., 2020).

Future Directions

The future directions for research on “6-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine” and related compounds could involve further exploration of their anti-tubercular activity, as well as investigation into their potential applications in other areas of medicine. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name

6-[4-(difluoromethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3/c12-11(13)8-3-5-16(6-4-8)10-2-1-9(14)7-15-10/h1-2,7-8,11H,3-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJCUXYWNPLSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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